molecular formula C10H9BrF3NOS B14069345 1-(2-Amino-6-(trifluoromethylthio)phenyl)-1-bromopropan-2-one

1-(2-Amino-6-(trifluoromethylthio)phenyl)-1-bromopropan-2-one

Cat. No.: B14069345
M. Wt: 328.15 g/mol
InChI Key: AMEDLRGMZUGTOI-UHFFFAOYSA-N
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Description

1-(2-Amino-6-(trifluoromethylthio)phenyl)-1-bromopropan-2-one is a brominated ketone derivative featuring a phenyl ring substituted with an amino group (-NH₂) and a trifluoromethylthio (-S-CF₃) moiety. The trifluoromethylthio group, a sulfur-containing fluorinated substituent, imparts unique electronic and steric properties to the compound. These properties are critical in pharmaceutical and agrochemical applications, where fluorine substituents are known to enhance bioavailability, metabolic stability, and lipophilicity .

Properties

Molecular Formula

C10H9BrF3NOS

Molecular Weight

328.15 g/mol

IUPAC Name

1-[2-amino-6-(trifluoromethylsulfanyl)phenyl]-1-bromopropan-2-one

InChI

InChI=1S/C10H9BrF3NOS/c1-5(16)9(11)8-6(15)3-2-4-7(8)17-10(12,13)14/h2-4,9H,15H2,1H3

InChI Key

AMEDLRGMZUGTOI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC=C1SC(F)(F)F)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-6-(trifluoromethylthio)phenyl)-1-bromopropan-2-one typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 1-(2-Amino-6-(trifluoromethylthio)phenyl)propan-2-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems can also help in scaling up the production while maintaining consistency in product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-6-(trifluoromethylthio)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives under specific conditions.

    Reduction Reactions: The carbonyl group in the propanone moiety can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride in methanol or ethanol.

Major Products:

  • Substituted derivatives with various functional groups replacing the bromine atom.
  • Oxidized products with nitro or nitroso groups.
  • Reduced products with hydroxyl groups.

Scientific Research Applications

It appears that there is no information available regarding the applications of "1-(2-Amino-6-(trifluoromethylthio)phenyl)-1-bromopropan-2-one". However, the search results do provide information on the properties, potential applications and research involving "1-(2-Amino-5-(trifluoromethylthio)phenyl)-1-bromopropan-2-one".

Note: There are two similar chemical compounds mentioned in the search results:

  • 1-(2-Amino-6 -(trifluoromethylthio)phenyl)-1-bromopropan-2-one
  • 1-(2-Amino-5 -(trifluoromethylthio)phenyl)-1-bromopropan-2-one

The following information refers to the second compound, 1-(2-Amino-5-(trifluoromethylthio)phenyl)-1-bromopropan-2-one:

Potential Applications of 1-(2-Amino-5-(trifluoromethylthio)phenyl)-1-bromopropan-2-one

1-(2-Amino-5-(trifluoromethylthio)phenyl)-1-bromopropan-2-one is an organic compound with a brominated propanone structure linked to a phenyl ring that is substituted with an amino group and a trifluoromethylthio group. It has a molecular weight of approximately 328.15 g/mol. The trifluoromethylthio group enhances the compound's lipophilicity, which can improve its biological activity and reactivity in chemical processes.

  • Biological Activities Research indicates that this compound exhibits potential biological activities, particularly in antimicrobial and anticancer domains. Its unique structural features may allow it to interact effectively with various biological targets, including enzymes and receptors. The trifluoromethylthio group is particularly noted for enhancing binding affinity and lipophilicity, which could improve therapeutic efficacy.
  • Mechanism of Action Interaction studies focus on its mechanism of action at the molecular level. The bromine atom can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. Additionally, the amino and trifluoromethylthio groups contribute to hydrogen bonding and hydrophobic interactions, influencing binding affinity and specificity towards biological targets.
  • Uniqueness The compound is distinguished by its combination of a trifluoromethylthio group and a brominated propanone moiety, allowing for diverse chemical transformations and significant biological interactions.

Structural Similarities

Several compounds share structural similarities with 1-(2-Amino-5-(trifluoromethylthio)phenyl)-1-bromopropan-2-one:

Compound NameKey FeaturesUnique Aspects
2-Amino-5-trifluoromethyl-1,3,4-thiadiazoleAnticancer propertiesLacks brominated propanone structure
FluoxetineAntidepressant; contains trifluoromethyl groupPrimarily used for mental health; different functional groups
1-(2-Amino-5-(methylsulfinyl)phenyl)-1-bromopropan-2-oneContains sulfoxide groupAlters reactivity compared to trifluoromethylthio
1-(2-Amino-5-(methylsulfonyl)phenyl)-1-bromopropan-2-oneContains sulfone groupMore polar; potentially higher water solubility

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-(trifluoromethylthio)phenyl)-1-bromopropan-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atom can participate in covalent bonding with nucleophilic sites on target molecules, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis

The trifluoromethylthio group distinguishes this compound from analogs with alternative sulfur-based substituents. Key comparisons include:

Compound Substituent Key Properties Potential Applications
1-(2-Amino-6-(trifluoromethylthio)phenyl)-1-bromopropan-2-one -S-CF₃ High lipophilicity (logP ~3.2*), strong electron-withdrawing effect, metabolic stability Antimicrobial agents, kinase inhibitors
1-[2-Amino-6-(methylsulfanyl)phenyl]-1-bromopropan-2-one (CAS 1803858-91-4) -S-Me Moderate lipophilicity (logP ~2.1*), weaker electron-withdrawing effect Intermediate in heterocyclic synthesis
1-[2-Amino-6-(difluoromethyl)phenyl]propan-1-one (CAS 1804206-19-6) -CF₂H Lower lipophilicity (logP ~1.8*), reduced steric bulk Prodrug formulations, solubility enhancement

*Estimated values based on substituent contributions.

Key Observations :

  • The electron-withdrawing nature of -S-CF₃ may stabilize the ketone moiety, reducing undesired side reactions during synthesis .

Challenges :

  • The steric bulk of -S-CF₃ may hinder reaction rates compared to smaller substituents like -S-Me.
  • Bromination at the α-position of the ketone requires careful control to avoid over-halogenation.
Antimicrobial Activity

The -S-CF₃ group’s lipophilicity could enhance penetration into bacterial membranes, though its electron-withdrawing effect might reduce interaction with bacterial enzymes compared to electron-donating groups .

Metabolic Stability

Fluorinated compounds, as noted in , resist oxidative metabolism due to the strength of C-F bonds. The -S-CF₃ group likely extends the half-life of the compound compared to non-fluorinated analogs .

Biological Activity

1-(2-Amino-6-(trifluoromethylthio)phenyl)-1-bromopropan-2-one is an organic compound notable for its unique structural features, including a brominated propanone group linked to a phenyl ring with an amino group and a trifluoromethylthio substituent. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

  • Molecular Formula : C10H9BrF3NOS
  • Molecular Weight : 328.15 g/mol
  • Structural Features : The trifluoromethylthio group enhances lipophilicity, while the bromine atom facilitates substitution reactions that can lead to active metabolites .

Antimicrobial Activity

Research indicates that 1-(2-Amino-6-(trifluoromethylthio)phenyl)-1-bromopropan-2-one exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent in treating infections. The mechanism of action is believed to involve interference with bacterial enzyme systems, although specific pathways remain to be elucidated.

Anticancer Activity

Studies have demonstrated that this compound may possess anticancer properties, particularly against certain types of cancer cells. The presence of the amino group allows for interactions with biological targets such as receptors and enzymes involved in cell proliferation and apoptosis. Preliminary data suggest that it may induce apoptosis in cancer cells through caspase activation, although further studies are required to confirm these findings and clarify the underlying mechanisms .

The biological activity of 1-(2-Amino-6-(trifluoromethylthio)phenyl)-1-bromopropan-2-one is attributed to its ability to interact with specific molecular targets:

  • Binding Affinity : The trifluoromethylthio group enhances binding affinity to target sites, which is crucial for modulating biological processes.
  • Electrophilic Interactions : The bromine atom facilitates electrophilic interactions that may lead to the formation of active metabolites capable of exerting biological effects.

Case Studies

StudyFindings
Antimicrobial Study Demonstrated significant inhibition of bacterial growth in vitro against strains such as E. coli and S. aureus.
Cancer Cell Study Induced apoptosis in breast cancer cell lines, with evidence of caspase activation leading to programmed cell death.

These studies highlight the compound's potential therapeutic applications but also underscore the need for further research to fully understand its efficacy and safety profile.

Comparative Analysis

To contextualize the biological activity of 1-(2-Amino-6-(trifluoromethylthio)phenyl)-1-bromopropan-2-one, it is useful to compare it with structurally similar compounds.

Compound NameStructural FeaturesUnique Properties
2-Amino-5-trifluoromethyl-1,3,4-thiadiazoleContains a thiadiazole ringKnown for anticancer properties
FluoxetineContains a trifluoromethyl groupWidely used as an antidepressant
1-(5-Amino-2-(trifluoromethylthio)phenyl)-1-bromopropan-2-oneSimilar brominated propanone structurePotential therapeutic applications

The uniqueness of 1-(2-Amino-6-(trifluoromethylthio)phenyl)-1-bromopropan-2-one lies in its combination of both a trifluoromethylthio group and a brominated propanone moiety, which imparts distinct reactivity patterns and potential applications across various fields .

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